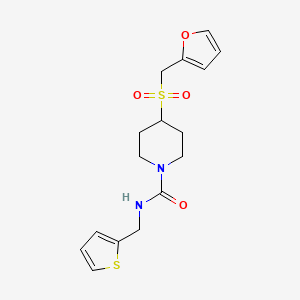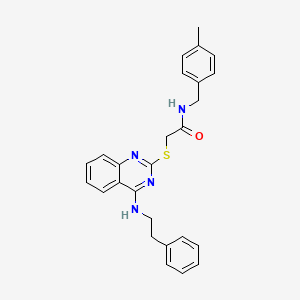![molecular formula C18H15N3O3S3 B2769773 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1021074-38-3](/img/structure/B2769773.png)
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are considered promising scaffolds for the design of new medicines, including anticancer drugs . They possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . An efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetScientific Research Applications
Antitumor Activity
The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, has demonstrated high antitumor activity . Researchers have investigated the compound’s ability to inhibit tumor cell growth, making it a promising candidate for developing novel anticancer drugs.
Antibacterial Properties
Studies have revealed that thiazolo[3,2-a]pyrimidine derivatives possess antibacterial properties. These compounds may be explored further for their efficacy against bacterial infections .
Anti-Inflammatory Effects
The same class of compounds has also exhibited anti-inflammatory activity. Researchers have investigated their potential in managing inflammatory conditions .
Drug Design and Optimization
The thiazolo[3,2-a]pyrimidine moiety’s structural similarity to purine makes it an attractive scaffold for designing ligands that can effectively bind to biological targets. Researchers can modify this scaffold to optimize interactions with specific receptors or enzymes .
Catalysis
The active methylene group (C2H2) in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives provides a reactive center for functionalization. This property makes them interesting candidates for catalytic applications .
Medicinal Chemistry
Beyond their synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially the 2-substituted ones, serve as promising scaffolds for designing new medicines. Researchers can explore their diverse chemical space for drug discovery .
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-ones is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Biochemical Pathways
Given the high antitumor, antibacterial, and anti-inflammatory activities of these compounds, it can be inferred that they may interact with pathways related to these biological processes .
Pharmacokinetics
The presence of two methyl groups (ch3) at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties, which could influence its absorption and distribution.
Result of Action
The high antitumor, antibacterial, and anti-inflammatory activities of these compounds suggest that they may induce cell death in cancer cells, inhibit bacterial growth, and reduce inflammation .
properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-11-12(2)19-18-21(17(11)22)15(10-26-18)13-5-3-6-14(9-13)20-27(23,24)16-7-4-8-25-16/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHPVFIYZQBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2769692.png)

![1-Azabicyclo[3.2.1]octan-4-one](/img/structure/B2769697.png)
![1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione](/img/structure/B2769698.png)




![N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide](/img/structure/B2769704.png)


![5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2769709.png)
![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2769713.png)